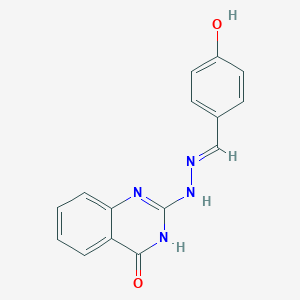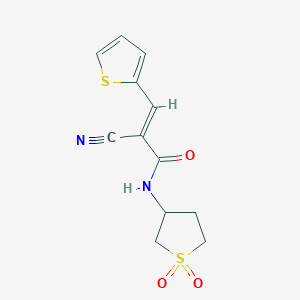![molecular formula C23H17ClF3N5OS B11973849 2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B11973849.png)
2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as benzylthio, methyl, oxo, carbaldehyde, and hydrazone. The presence of these functional groups makes the compound highly versatile and potentially useful in various scientific research applications.
準備方法
The synthesis of 2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, introduction of the benzylthio group, and subsequent functionalization to introduce the carbaldehyde and hydrazone groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: This can be achieved through nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Functionalization to Introduce Carbaldehyde and Hydrazone Groups: This step may involve oxidation reactions to introduce the carbaldehyde group, followed by condensation reactions with hydrazine derivatives to form the hydrazone.
化学反応の分析
2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents at various positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may allow it to bind to enzymes or receptors, thereby modulating their activity. Potential molecular targets could include kinases, proteases, or other enzymes involved in key biological processes. The pathways affected by the compound could include those related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can be compared with other similar compounds, such as:
2-(benzylthio)pyrimidine-5-carbaldehyde: This compound shares the benzylthio and carbaldehyde groups but lacks the pyrido[1,2-a]pyrimidine core and hydrazone group.
Triazole-Pyrimidine Hybrids: These compounds have a similar pyrimidine core but differ in the presence of a triazole ring and other substituents.
Indole-3-carbaldehyde Derivatives: These compounds have a carbaldehyde group and are used in similar applications but have an indole core instead of a pyrido[1,2-a]pyrimidine core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C23H17ClF3N5OS |
|---|---|
分子量 |
503.9 g/mol |
IUPAC名 |
2-benzylsulfanyl-3-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H17ClF3N5OS/c1-14-6-5-9-32-20(14)30-21(34-13-15-7-3-2-4-8-15)17(22(32)33)12-29-31-19-18(24)10-16(11-28-19)23(25,26)27/h2-12H,13H2,1H3,(H,28,31)/b29-12+ |
InChIキー |
MGFSRRQOTOHKBW-XKJRVUDJSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC3=C(C=C(C=N3)C(F)(F)F)Cl)SCC4=CC=CC=C4 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NNC3=C(C=C(C=N3)C(F)(F)F)Cl)SCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
